molecular formula C6H15NO2 B13447320 3-[2-(Methylamino)ethoxy]propan-1-ol CAS No. 1557345-93-3

3-[2-(Methylamino)ethoxy]propan-1-ol

Cat. No.: B13447320
CAS No.: 1557345-93-3
M. Wt: 133.19 g/mol
InChI Key: SKVMFPJTLMIOOM-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethoxy]propan-1-ol (CAS: 1557345-93-3) is an amino alcohol derivative with the molecular formula C₆H₁₅NO₂ and a molecular weight of 133.19 g/mol . Structurally, it features a propan-1-ol backbone substituted with a 2-(methylamino)ethoxy group. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical applications, where amino alcohols are critical for beta-blockers and other bioactive molecules .

Properties

CAS No.

1557345-93-3

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

3-[2-(methylamino)ethoxy]propan-1-ol

InChI

InChI=1S/C6H15NO2/c1-7-3-6-9-5-2-4-8/h7-8H,2-6H2,1H3

InChI Key

SKVMFPJTLMIOOM-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethoxy]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with 2-(methylamino)ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2-(methylamino)ethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of 3-[2-(Methylamino)ethoxy]propan-1-ol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces waste generation.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethoxy]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

3-[2-(Methylamino)ethoxy]propan-1-ol has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethoxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The presence of both amino and alcohol groups allows for versatile binding modes, enhancing its efficacy in various applications.

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

  • Molecular Formula: C₈H₁₉NO
  • Molecular Weight : 159.27 g/mol
  • Physical Properties : Clear liquid (density: 0.875 g/cm³, flash point: 73.9°C) .
  • Key Differences: Bulkier diethylamino group replaces methylamino, increasing steric hindrance. Higher molecular weight and lower polarity due to dimethyl substitution on the propanol backbone. Applications: Likely used as a surfactant or solvent due to its liquid state and moderate flash point .

Metoprolol EP Impurity E

  • Molecular Formula: C₁₅H₂₅NO₃
  • Molecular Weight : 267.36 g/mol
  • Structural Features: Contains a methoxyethylphenoxy group and isopropylamino substituent .
  • Key Differences: Aromatic phenoxy group enhances lipophilicity, favoring membrane penetration in beta-blockers. Higher molecular weight and complexity compared to 3-[2-(methylamino)ethoxy]propan-1-ol.

1-(2-Ethoxyphenoxy)-3-(methylamino)propan-2-ol

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.29 g/mol
  • Structural Features: Ethoxyphenoxy substitution adjacent to the methylamino group .
  • Key Differences: Phenoxy group introduces aromaticity, altering electronic properties and reactivity.

Propanol-PEG3-CH2OH

  • Molecular Formula : C₁₀H₂₂O₅
  • Molecular Weight : 222.28 g/mol
  • Structural Features : PEG3 chain increases hydrophilicity and molecular weight .
  • Key Differences: Ethoxy repeats enhance water solubility, making it suitable for drug delivery systems (e.g., PROTACs). Applications: Contrasts with the simpler amino alcohol structure of 3-[2-(methylamino)ethoxy]propan-1-ol, which lacks PEGylation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Applications
3-[2-(Methylamino)ethoxy]propan-1-ol C₆H₁₅NO₂ 133.19 Methylamino, ethoxy, propanol Solid/Liquid* Pharmaceutical intermediates
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 Diethylamino, dimethyl Liquid Surfactants, solvents
Metoprolol EP Impurity E C₁₅H₂₅NO₃ 267.36 Methoxyethylphenoxy, isopropylamino Solid Beta-blocker impurity
Propanol-PEG3-CH2OH C₁₀H₂₂O₅ 222.28 PEG3, hydroxyl Liquid Drug delivery systems

*Physical state inferred from structural analogs.

Research Findings and Trends

  • Structural Modifications: The addition of PEG chains or aromatic groups (e.g., phenoxy) significantly alters solubility and bioactivity. For example, PEGylation enhances water solubility for drug delivery, while aromatic groups improve lipophilicity for membrane interaction .
  • Safety Considerations : Compounds with volatile substituents (e.g., ethoxy groups) require strict PPE, including NIOSH-approved respirators and chemical-resistant gloves .
  • Regulatory Read-Across : The European Chemicals Agency (ECHA) permits data extrapolation between structurally divergent compounds (e.g., PPG-3 Butyl Ether and [(Butoxymethylethoxy)methylethoxy]propan-1-ol) if metabolic pathways and physical properties align .

Biological Activity

3-[2-(Methylamino)ethoxy]propan-1-ol, also known as a methylamino derivative of propanol, has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

3-[2-(Methylamino)ethoxy]propan-1-ol is characterized by its balanced hydrophilic and hydrophobic properties, which enhance its solubility and interaction with biological targets. The synthesis typically involves nucleophilic substitution of 3-chloropropan-1-ol with 2-(methylamino)ethanol under basic conditions, often utilizing sodium hydroxide or potassium hydroxide as catalysts.

The biological activity of 3-[2-(Methylamino)ethoxy]propan-1-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and alcohol functional groups allow for versatile binding modes, facilitating hydrogen bonding and electrostatic interactions that modulate target activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that 3-[2-(Methylamino)ethoxy]propan-1-ol exhibits antimicrobial properties against various bacterial strains. A study demonstrated that the compound inhibited the secretion of virulence factors in enteropathogenic E. coli, suggesting its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies showed that it could inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, a concentration-dependent inhibition was observed in assays targeting cancer cells overexpressing mutated forms of EGFR (Epidermal Growth Factor Receptor) .

Case Study 1: Antimicrobial Activity

A study evaluated the effect of 3-[2-(Methylamino)ethoxy]propan-1-ol on E. coli strains. The results indicated a significant reduction in the secretion of key virulence factors at concentrations above 50 μM, demonstrating its potential as an antimicrobial agent .

Concentration (μM)% Inhibition
1020%
2540%
5070%

Case Study 2: Anticancer Potential

In another study focusing on lung cancer cell lines, the compound exhibited notable cytotoxic effects. The IC50 values ranged from 100 nM to 300 nM across different cell lines, indicating its effectiveness in targeting cancer cells while sparing normal cells .

Cell LineIC50 (nM)
A431 (EGFR WT)250
H1975 (EGFR Mutant)150

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